molecular formula C11H13ClN2O2 B3095913 1-Isonicotinoyl-4-piperidinone hydrochloride CAS No. 1269199-40-7

1-Isonicotinoyl-4-piperidinone hydrochloride

Cat. No.: B3095913
CAS No.: 1269199-40-7
M. Wt: 240.68
InChI Key: DSFATXNBLAPJSA-UHFFFAOYSA-N
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Description

1-Isonicotinoyl-4-piperidinone hydrochloride is a piperidine-derived compound featuring an isonicotinoyl (pyridine-4-carbonyl) group and a 4-piperidinone moiety. It is commercially available as a synthetic intermediate, with applications in pharmaceutical and chemical research . The compound’s structure combines a rigid pyridine ring and a ketone-containing piperidine system, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

1-(pyridine-4-carbonyl)piperidin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-10-3-7-13(8-4-10)11(15)9-1-5-12-6-2-9;/h1-2,5-6H,3-4,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFATXNBLAPJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-isonicotinoyl-4-piperidinone hydrochloride involves several steps, typically starting with the preparation of 4-piperidone. One common method involves the conjugate reduction of dihydropyridones using zinc and acetic acid, which provides a simple and mild reduction pathway . The subsequent step involves the coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate in the presence of a catalyst to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Isonicotinoyl-4-piperidinone hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-isonicotinoyl-4-piperidinone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. For example, derivatives of isonicotinoyl compounds have been shown to exhibit antimicrobial activity by inhibiting the synthesis of essential bacterial components . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
1-Isonicotinoyl-4-piperidinone HCl Isonicotinoyl, 4-piperidinone C₁₁H₁₃ClN₂O₂ Intermediate in drug synthesis
1-Boc-4-hydroxy piperidine Boc (tert-butyloxycarbonyl), hydroxyl C₁₀H₁₉NO₃ Protected amine; used in peptide synthesis
1-(4-Chlorobenzyl)piperidin-4-amine HCl 4-Chlorobenzyl, amine C₁₂H₁₆Cl₂N₂ Pharmacological scaffold; potential CNS activity
Pyridine-4-carboximidamidate chloride Pyridine-4-carboximidamidate C₆H₈ClN₃ Key intermediate for pyrimidine derivatives
1-Chlorocarbonyl-4-piperidinopiperidine HCl Chlorocarbonyl, piperidine C₁₁H₁₈Cl₂N₂O Intermediate for Irinotecan (anticancer drug)

Key Observations

  • Reactivity: The 4-piperidinone ketone enhances electrophilicity, enabling nucleophilic additions or condensations, unlike hydroxyl or amine-substituted derivatives (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl) .
  • Pharmacological Relevance : Similar to pyridine-4-carboximidamidate chloride (isonicotinamidine HCl), the target compound may serve as a precursor for bioactive molecules, particularly in synthesizing piperidinylpyrimidines .

Research Findings and Data

Key Insights

  • The target compound’s dual functionality (isonicotinoyl and ketone) may enhance its utility in multi-step syntheses, similar to pyridine-4-carboximidamidate chloride’s role in generating diverse pharmacophores .

Biological Activity

1-Isonicotinoyl-4-piperidinone hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

This compound (CAS No. 1269199-40-7) belongs to the class of piperidones and isonicotinoyl derivatives. Its structure features a piperidinone ring substituted with an isonicotinoyl group, which is crucial for its biological properties. The compound can be synthesized through various methods, including the conjugate reduction of dihydropyridones using zinc and acetic acid.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It has been observed to inhibit the synthesis of essential bacterial components, contributing to its antimicrobial effects. Additionally, studies suggest that it may induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

In the realm of oncology, this compound has shown promise as an anticancer agent. Studies have reported that derivatives of isonicotinoyl compounds possess cytotoxic effects against several cancer cell lines, including human colon cancer cells and leukemia cells. For instance, IC50 values for certain derivatives were found to be less than 10 μM, indicating potent cytotoxicity . The selectivity index for these compounds also suggests a preferential toxicity towards cancer cells compared to normal cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

Compound NameBiological ActivityIC50 Values (μM)Notes
Isonicotinoyl HydrazonesAntimicrobialVariesExhibits similar mechanisms
Piperidine DerivativesAnticancerVariesWidely studied in drug discovery
Mannich Bases Derived from PiperidonesCytotoxicity against cancer cells<10Higher potency than standard drugs

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Cytotoxicity Studies : Research has shown that this compound exhibits selective cytotoxicity towards human tumor cell lines while sparing normal fibroblasts, highlighting its potential as a targeted cancer therapy .
  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, making it a candidate for further development as an antimicrobial agent.
  • Mechanistic Insights : Investigations into the mechanism revealed that this compound activates apoptotic pathways in cancer cells, suggesting a dual role as both an anticancer and antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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